3,6'-Disinapoyl sucrose
Overview
Description
3,6’-Disinapoyl sucrose is an oligosaccharide ester natural product originating from the root of Polygala tenuifolia. This compound has garnered attention due to its neuroprotective and antidepressant properties. It has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and mood disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6’-disinapoyl sucrose involves esterification reactions. The primary synthetic route includes the esterification of sucrose with sinapic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent to facilitate the ester bond formation .
Industrial Production Methods: Industrial production of 3,6’-disinapoyl sucrose is generally derived from the extraction of Polygala tenuifolia roots. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3,6’-Disinapoyl sucrose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 3,6’-disinapoyl sucrose, such as alcohols, quinones, and substituted esters .
Scientific Research Applications
3,6’-Disinapoyl sucrose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Medicine: Research has shown its potential in treating neurodegenerative diseases like Alzheimer’s disease and mood disorders such as depression
Industry: It is explored for its potential use in developing neuroprotective drugs and supplements.
Mechanism of Action
The mechanism by which 3,6’-disinapoyl sucrose exerts its effects involves several molecular pathways:
Antidepressant Effects: It inhibits monoamine oxidase (MAO) activity, reducing the breakdown of neurotransmitters like serotonin and dopamine.
Antioxidation: The compound enhances the activity of antioxidant enzymes, reducing oxidative stress in neuronal cells.
Comparison with Similar Compounds
Sinapic Acid: A precursor in the synthesis of 3,6’-disinapoyl sucrose, known for its antioxidant properties.
Sucrose Esters: Other esters of sucrose with different phenolic acids, used in various industrial applications.
Uniqueness: 3,6’-Disinapoyl sucrose stands out due to its dual neuroprotective and antidepressant effects, which are not commonly observed in other similar compounds. Its ability to modulate multiple molecular pathways makes it a unique and promising candidate for therapeutic applications .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJMQWMMZEFBL-KQQUZDAGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3',6-Disinapoylsucrose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
139891-98-8 | |
Record name | 3',6-Disinapoylsucrose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 141 °C | |
Record name | 3',6-Disinapoylsucrose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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